molecular formula C12H15BrFN B1415830 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine CAS No. 2005090-21-9

1-[(3-Bromophenyl)methyl]-4-fluoropiperidine

Cat. No.: B1415830
CAS No.: 2005090-21-9
M. Wt: 272.16 g/mol
InChI Key: DBQSGJIMEOCYKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Bromophenyl)methyl]-4-fluoropiperidine is a halogenated piperidine derivative characterized by a 3-bromophenylmethyl group attached to the nitrogen of a 4-fluoropiperidine ring. The bromine atom at the meta position of the aromatic ring and the fluorine at the 4-position of the piperidine core contribute to its unique electronic and steric properties.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-fluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFN/c13-11-3-1-2-10(8-11)9-15-6-4-12(14)5-7-15/h1-3,8,12H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQSGJIMEOCYKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromobenzyl chloride with 4-fluoropiperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine positions, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like sodium iodide (NaI) or potassium fluoride (KF) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: this compound-4-carboxylic acid.

  • Reduction Products: this compound-4-amine.

  • Substitution Products: 1-[(3-Iodophenyl)methyl]-4-fluoropiperidine.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

  • 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine is utilized as a key intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create a diverse array of derivatives, which can be tailored for specific applications.

Synthetic Routes

  • A common synthetic route involves the reaction of 3-bromobenzyl chloride with 4-fluoropiperidine in the presence of a base like triethylamine. This reaction typically occurs in an aprotic solvent such as dichloromethane at room temperature. The compound can also be produced on an industrial scale using continuous flow reactors to ensure consistent quality and yield .

Potential Enzyme Inhibition

  • Research has indicated that this compound may exhibit biological activity, particularly as an enzyme inhibitor. The compound's structure allows it to interact with specific enzymes, potentially blocking substrate binding and inhibiting catalytic activity. This property makes it a candidate for further studies in drug development targeting various biological pathways .

Pharmaceutical Development

Precursor for Neurological Drugs

  • The compound has been explored as a precursor in the development of pharmaceuticals aimed at treating neurological disorders. Its structural features may contribute to the efficacy of drugs targeting neurotransmitter systems or other neurological pathways.

Case Studies

Industrial Applications

Agrochemicals and Industrial Chemicals

  • Beyond its applications in pharmaceuticals, this compound is also utilized in the production of agrochemicals. Its chemical properties make it suitable for formulating pesticides and herbicides that require specific reactivity or stability under various environmental conditions.

Mechanism of Action

The mechanism by which 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but often include interactions with specific receptors or enzymes.

Comparison with Similar Compounds

1-Benzyl-4-bromopiperidin-3-one

  • Structure : Features a benzyl group and a bromine atom at the 4-position of the piperidine ring (vs. fluorine in the target compound).
  • The ketone group at position 3 introduces electrophilic reactivity absent in the target compound .

{1-[(2-Bromo-4-fluorophenyl)methyl]piperidin-3-yl}methanamine

  • Structure : Contains a 2-bromo-4-fluorophenyl group (vs. 3-bromophenyl) and an amine substituent on the piperidine ring.
  • Key Differences : The fluorine is on the aromatic ring rather than the piperidine, altering electronic effects. The amine group increases basicity, which may influence solubility and target engagement .

1-(3-Bromobenzyl)-4-methylpiperazine

  • Structure : Replaces the piperidine ring with a piperazine (two nitrogen atoms) and includes a methyl group at position 4.
  • Key Differences: Piperazine’s additional nitrogen enhances hydrogen-bonding capacity.

Halogenated Chalcone Derivatives

(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (C3)

  • Structure : A chalcone with a 3-bromophenyl group and a p-tolyl substituent.
  • Key Differences : The α,β-unsaturated ketone system in chalcones confers distinct reactivity (e.g., Michael addition) absent in piperidines. C3 demonstrated moderate cytotoxicity (IC₅₀ = 42.22 μg/mL against MCF-7 cells), suggesting halogenated aromatic groups enhance bioactivity .

(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (C4)

  • Structure : Features a bulkier 4-isopropylphenyl group.
  • Key Differences : The isopropyl group increases hydrophobicity, correlating with improved cytotoxicity (IC₅₀ = 22.41 μg/mL) compared to C3. This highlights the role of substituent size in modulating activity .

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Weight Halogen Substituents Notable Functional Groups Bioactivity (IC₅₀, μg/mL)
1-[(3-Bromophenyl)methyl]-4-fluoropiperidine 288.15 3-Br (aryl), 4-F (piperidine) Piperidine, benzyl Not reported
1-Benzyl-4-bromopiperidin-3-one 268.15 4-Br (piperidine) Piperidine, ketone Not reported
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on 327.21 3-Br (aryl) Chalcone, ketone 42.22 (MCF-7)
1-(3-Bromobenzyl)-4-methylpiperazine 295.20 3-Br (aryl) Piperazine, methyl Not reported

Key Observations:

  • Halogen Effects : Bromine at the 3-position on the aryl group is a common feature in bioactive compounds (e.g., chalcones C3 and C4). Fluorine’s electronegativity may enhance metabolic stability in the target compound .

Research Findings and Implications

  • Synthetic Yields : Chalcone derivatives synthesized via microwave-assisted Claisen-Schmidt condensation achieved yields of 55–87%, suggesting efficient routes for halogenated aromatics .
  • Cytotoxicity Trends : Compounds with 3-bromophenyl groups (C3, C4) showed superior activity over chlorophenyl analogues, underscoring bromine’s role in enhancing bioactivity .
  • Structural Insights: Weak intermolecular interactions (e.g., C–H···Br) observed in halogenated furanones () may stabilize the target compound’s crystal lattice, influencing solubility .

Biological Activity

1-[(3-Bromophenyl)methyl]-4-fluoropiperidine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a bromophenyl and a fluorine atom, which may influence its pharmacological properties. Research into its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14BrFN
  • Molecular Weight : 273.15 g/mol

The presence of the bromine and fluorine substituents is expected to enhance the compound's lipophilicity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The fluorine atom may enhance the compound's binding affinity through halogen bonding, while the bromophenyl moiety could facilitate interactions with aromatic amino acids in target proteins.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

  • Antidepressant Activity : Preliminary studies suggest that compounds with similar piperidine structures may act as serotonin reuptake inhibitors (SRIs), potentially providing antidepressant effects.
  • Antinociceptive Properties : There is evidence that piperidine derivatives can modulate pain pathways, indicating a possible role in pain management.
  • Antitumor Activity : Some studies have reported that related compounds exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives similar to this compound:

  • Study on Antidepressant Effects :
    • A study published in Bioorganic & Medicinal Chemistry Letters explored the structure-activity relationship (SAR) of piperidine derivatives and their effects on serotonin transporters. The findings indicated that modifications at the piperidine nitrogen significantly influenced antidepressant activity .
  • Antinociceptive Research :
    • Research conducted by Balikesir University demonstrated that certain piperidine derivatives showed significant antinociceptive effects in animal models, suggesting their potential as analgesics .
  • Cytotoxicity Against Cancer Cells :
    • A study in European Journal of Medicinal Chemistry evaluated various piperidine derivatives for their cytotoxic effects on breast cancer cell lines. Some derivatives exhibited promising results, warranting further investigation into their mechanisms .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
2-(4-Fluoropiperidin-1-yl)-4-methylpyridineLacks bromineModerate SRI activity
5-Bromo-2-(piperidin-1-yl)-4-methylpyridineLacks fluorineAntinociceptive properties
5-Bromo-2-(4-chloropiperidin-1-yl)-4-methylpyridineChlorine instead of fluorineDifferent binding profile

Q & A

Basic Research Questions

Q. What are the key structural features of 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine that influence its reactivity and potential applications in medicinal chemistry?

  • The compound combines a piperidine ring with a 3-bromophenylmethyl substituent and a fluorine atom at the 4-position. The bromine atom enhances electrophilic substitution potential, while the fluorine modulates electronic properties and metabolic stability. The piperidine scaffold is critical for interactions with biological targets (e.g., enzymes, receptors) due to its conformational flexibility .

Q. What synthetic routes are commonly employed to prepare this compound, and how can reaction conditions be optimized?

  • A typical approach involves:

  • Step 1: Alkylation of 4-fluoropiperidine with 3-bromobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
  • Step 2: Purification via column chromatography (hexane/ethyl acetate gradient).
  • Optimization factors include solvent polarity (DMF vs. THF), temperature control (to minimize side reactions), and catalyst selection (e.g., phase-transfer catalysts for improved yield) .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS): High-resolution MS for molecular weight validation.
  • Infrared (IR) Spectroscopy: Identification of functional groups (e.g., C-F stretch at ~1100 cm⁻¹).
  • HPLC: Purity assessment (>95% threshold for biological assays) .

Advanced Research Questions

Q. How does the fluorination at the 4-position of the piperidine ring influence the compound’s physicochemical properties compared to non-fluorinated analogs?

  • Fluorination increases electronegativity, reducing basicity of the piperidine nitrogen (pKa shift from ~11 to ~8.5), which impacts solubility and membrane permeability. Computational studies (e.g., DFT) can predict logP and polar surface area changes. Experimental validation via pH-solubility profiling and permeability assays (e.g., PAMPA) is recommended .

Q. What strategies can resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological harmonization: Standardize assay conditions (e.g., cell lines, incubation times).
  • Metabolic stability testing: Assess CYP450-mediated degradation to explain variability in IC₅₀ values.
  • Structural analogs: Synthesize derivatives to isolate activity contributions of specific substituents .

Q. How can computational modeling guide the design of derivatives targeting specific biological pathways (e.g., kinase inhibition)?

  • Docking studies: Use crystal structures of target proteins (e.g., EGFR kinase) to predict binding modes.
  • QSAR models: Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data.
  • MD simulations: Evaluate conformational stability of ligand-receptor complexes over nanosecond timescales .

Q. What are the stability challenges for this compound under varying storage and experimental conditions?

  • Thermal stability: TGA/DSC analysis reveals decomposition above 150°C.
  • Photostability: UV-Vis monitoring under accelerated light exposure (ICH Q1B guidelines) shows bromine dissociation as a primary degradation pathway.
  • Solution stability: Hydrolytic degradation in aqueous buffers (pH >7) necessitates lyophilized storage .

Methodological and Theoretical Frameworks

Q. How can researchers integrate evidence-based inquiry principles into studies involving this compound?

  • Guiding Principle 1: Link synthesis and bioactivity data to established theories (e.g., Hammett equation for substituent effects).
  • Guiding Principle 2: Use a conceptual framework (e.g., structure-activity relationships) to design derivatives and interpret contradictory results .

Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies?

  • Non-linear regression: Fit sigmoidal curves (Hill equation) to calculate EC₅₀/IC₅₀.
  • ANOVA with post-hoc tests: Compare activity across derivatives (p <0.05 threshold).
  • Principal Component Analysis (PCA): Reduce dimensionality in datasets with multiple variables (e.g., logP, solubility, potency) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-Bromophenyl)methyl]-4-fluoropiperidine
Reactant of Route 2
Reactant of Route 2
1-[(3-Bromophenyl)methyl]-4-fluoropiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.